Lipophilicity Reduction vs. Phenyl Ring: LogD(7.4) Improvement in Imatinib Analog
The 2-oxabicyclo[2.2.2]octane core of the target compound acts as a saturated bioisostere of the phenyl ring. In a direct comparative study, replacing the phenyl ring in the drug Imatinib with a 2-oxabicyclo[2.2.2]octane core reduced the compound's LogD(7.4) by approximately 1 unit (from ~3.4 to ~2.4) [1]. This demonstrates the core's inherent ability to lower lipophilicity, a key property for improving drug solubility and reducing off-target binding. The target compound's methyl ester further modulates lipophilicity compared to the free acid analog.
| Evidence Dimension | Lipophilicity (LogD at pH 7.4) |
|---|---|
| Target Compound Data | ~2.4 (value for Imatinib analog containing 2-oxabicyclo[2.2.2]octane core) |
| Comparator Or Baseline | ~3.4 (Imatinib with phenyl ring) |
| Quantified Difference | ΔLogD(7.4) ≈ -1.0 |
| Conditions | Calculated LogD for Imatinib derivatives in drug design study [1]. |
Why This Matters
A 1-unit reduction in LogD(7.4) is a substantial improvement in drug-likeness, directly impacting aqueous solubility and potentially reducing metabolic clearance.
- [1] Levterov, V. V., Panasiuk, Y., Sahun, K., et al. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 2023, 14, 5608. (Data summarized from Imatinib analog study). View Source
